METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE
Overview
Description
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a thiophene ring, a cyano group, and a cyclopenta[b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridine core, followed by the introduction of the thiophene and cyano groups. Common reagents include thiophene derivatives, cyanoacetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-thienylacetate: A simpler thiophene derivative with similar structural features.
Thiophene-2-carboxylic acid: Another thiophene-based compound with different functional groups.
Uniqueness
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S3/c1-25-18(24)12-28-21-16(11-22)19(17-5-3-9-27-17)15-7-6-13(20(15)23-21)10-14-4-2-8-26-14/h2-5,8-10H,6-7,12H2,1H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSQXFUFGEOHA-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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